molecular formula C10H19NO3 B7927870 N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide

N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide

Cat. No.: B7927870
M. Wt: 201.26 g/mol
InChI Key: SXGUQIBZYRPNKM-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C10H19NO3. It is characterized by the presence of a cyclohexyl ring substituted with a hydroxy-ethoxy group and an acetamide group.

Preparation Methods

The synthesis of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to introduce the hydroxy-ethoxy group, followed by acetylation to form the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethoxy group can form hydrogen bonds with target molecules, while the acetamide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[4-(2-hydroxyethoxy)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8(13)11-9-2-4-10(5-3-9)14-7-6-12/h9-10,12H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGUQIBZYRPNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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